

Technical Guide: 4'-Hydroxy Diclofenac-¹³C₆

Certificate of Analysis

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Compound of Interest

Compound Name: 4'-Hydroxy Diclofenac-13C6

Cat. No.: B563675

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This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certified reference material, 4'-Hydroxy Diclofenac-¹³C₆. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for 4'-Hydroxy Diclofenac-¹³C₆. Data has been compiled from various suppliers for a comprehensive overview.[\[1\]](#)[\[2\]](#)

Table 1: General Information and Physical Properties

Parameter	Value	Source
Catalog Number	451006	
Lot Number	2406250	
Molecular Formula	$^{13}\text{C}_6^{12}\text{C}_8\text{H}_{11}\text{Cl}_2\text{NO}_3$	
Formula Weight	318.15 g/mol	
CAS Number (Unlabeled)	64118-84-9	
CAS Number (Labeled)	1189656-64-1	[1] [3]
Storage Conditions	-20°C	
Expiration Date	June 2026	
Amount	1 mg	

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Method	Source
Purity	≥99%	HPLC with absorbance detection	
Purity	>98%	Not specified	[2]
Purity	Min. 95.00%	Not specified	[1]
Isotopic Enrichment	Min. 99% ^{13}C	Not specified	[1]

Table 3: Identity Confirmation

Test	Result
HPLC Chromatography	Conforms to standard
Absorbance Spectrum	Conforms to standard
^1H -NMR	Conforms to structure
Mass Spectrum	Conforms to structure

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the analysis of 4'-Hydroxy Diclofenac- $^{13}\text{C}_6$.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a standard approach for determining the purity of the reference material.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column is typically used. For example, a Luna Omega 1.6 μm Polar C18 column (50 x 2.1 mm).[\[4\]](#)
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., 0.1% Formic Acid in Acetonitrile).[\[4\]](#)
- Flow Rate: A typical flow rate is 0.4 mL/min.[\[4\]](#)
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.[\[4\]](#)
- Detection: UV absorbance is monitored at a wavelength appropriate for the analyte.
- Procedure: A solution of the 4'-Hydroxy Diclofenac- $^{13}\text{C}_6$ is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mM). A small volume (e.g., 1 μL) is injected into the HPLC system.[\[4\]](#) The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the substance.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific method used for confirming the identity of the labeled compound and for its quantification in complex matrices.

- **Instrumentation:** A UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 4500).[\[4\]](#)
- **Ionization Source:** Electrospray Ionization (ESI) is commonly used.
- **Mass Analysis:** Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- **Procedure:** The sample is introduced into the mass spectrometer following separation by HPLC under the conditions described above. The precursor ion corresponding to the molecular weight of 4'-Hydroxy Diclofenac- $^{13}\text{C}_6$ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

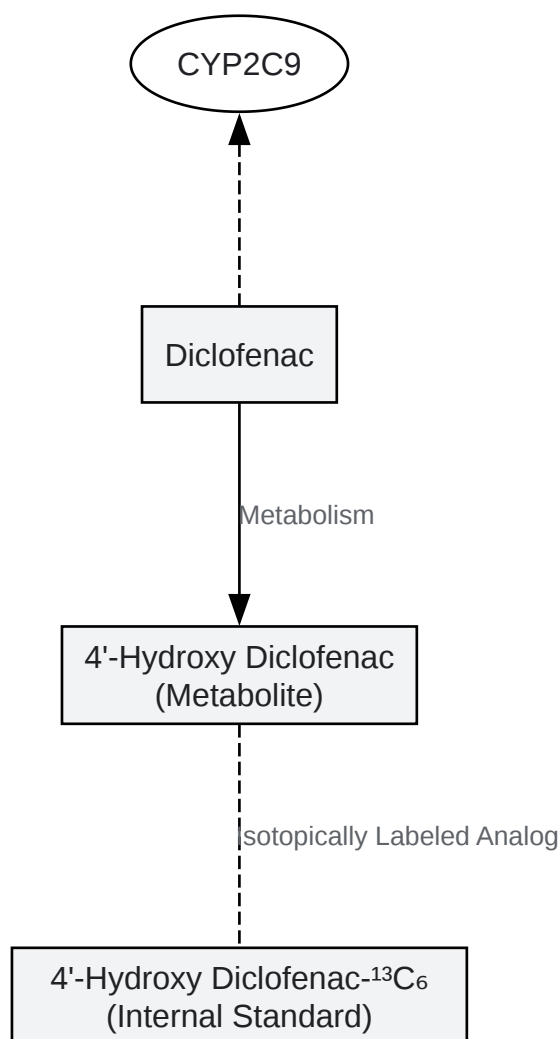
^1H -NMR spectroscopy is used to confirm the chemical structure of the molecule.

- **Instrumentation:** A high-field NMR spectrometer.
- **Solvent:** A deuterated solvent (e.g., DMSO-d_6 , CDCl_3) is used to dissolve the sample.
- **Procedure:** The sample is dissolved in the appropriate deuterated solvent, and the ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected spectrum for the 4'-Hydroxy Diclofenac structure to confirm its identity.

Mandatory Visualizations

3.1. Metabolic Pathway of Diclofenac

The following diagram illustrates the metabolic conversion of Diclofenac to 4'-Hydroxy Diclofenac, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][5] The diagram also shows the relationship with the isotopically labeled standard.

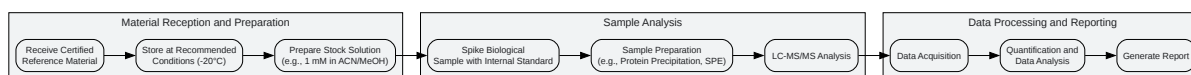


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Caption: Metabolic pathway of Diclofenac to 4'-Hydroxy Diclofenac.

3.2. Analytical Workflow for Certified Reference Material

This diagram outlines a typical workflow for the analysis and use of a certified reference material like 4'-Hydroxy Diclofenac-¹³C₆ in a research or clinical setting.



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Caption: Analytical workflow for using 4'-Hydroxy Diclofenac-¹³C₆.

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